(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
Overview
Description
Silicon dioxide, also known as silica, is a chemical compound composed of silicon and oxygen with the molecular formula SiO₂. It is one of the most abundant compounds on Earth, found naturally in various forms such as quartz, flint, and opal. Silicon dioxide is a fundamental component of sand and is widely used in various industries due to its unique properties .
Mechanism of Action
Target of Action
It is known to interact with enzymes such asHydroxyacid oxidase 1 in humans and (S)-mandelate dehydrogenase in Pseudomonas putida . These enzymes play crucial roles in various metabolic processes.
Mode of Action
It is likely that the compound interacts with its target enzymes, potentially altering their activity and influencing the metabolic processes they are involved in .
Biochemical Pathways
It is known that the compound is involved in the metabolism of amino acids . It is also likely to be involved in other metabolic pathways due to its interactions with various enzymes .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion can significantly impact its bioavailability .
Result of Action
Given its interactions with various enzymes, it is likely that the compound influences several metabolic processes, potentially leading to changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including the hydrolysis of silicon tetrachloride (SiCl₄) and the sol-gel process. In the hydrolysis method, silicon tetrachloride reacts with water to form silicon dioxide and hydrochloric acid: [ \text{SiCl}_4 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4\text{HCl} ]
The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This method allows for the production of silica with controlled porosity and particle size .
Industrial Production Methods: Industrially, silicon dioxide is primarily obtained from natural sources such as quartz and sand. The most common method involves heating quartz sand with sodium carbonate to produce sodium silicate, which is then acidified to precipitate silicon dioxide: [ \text{Na}_2\text{SiO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{SiO}_2 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ]
Another method involves the reduction of quartz with carbon in an electric arc furnace to produce silicon, which is then oxidized to form silicon dioxide .
Chemical Reactions Analysis
Types of Reactions: Silicon dioxide is relatively inert but can undergo several types of reactions under specific conditions:
Reduction: Silicon dioxide can be reduced by carbon at high temperatures to produce silicon carbide and carbon monoxide: [ \text{SiO}_2 + 3\text{C} \rightarrow \text{SiC} + 2\text{CO} ]
Reaction with Fluorine: Silicon dioxide reacts with fluorine to form silicon tetrafluoride and oxygen: [ \text{SiO}_2 + 2\text{F}_2 \rightarrow \text{SiF}_4 + \text{O}_2 ]
Reaction with Hydrofluoric Acid: Silicon dioxide reacts with hydrofluoric acid to produce hexafluorosilicic acid: [ \text{SiO}_2 + 6\text{HF} \rightarrow \text{H}_2\text{SiF}_6 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions: The reactions typically require high temperatures or specific reagents such as carbon, fluorine, or hydrofluoric acid. The major products formed include silicon carbide, silicon tetrafluoride, and hexafluorosilicic acid .
Scientific Research Applications
Silicon dioxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support and in chromatography for separating compounds.
Biology: Utilized in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Employed in dental materials and as an excipient in pharmaceuticals.
Industry: Integral in the production of glass, ceramics, and as a filler in rubber and plastics
Comparison with Similar Compounds
Silicon dioxide can be compared with other dioxides such as carbon dioxide (CO₂) and germanium dioxide (GeO₂):
Carbon Dioxide (CO₂): Unlike silicon dioxide, carbon dioxide is a linear molecule and exists as a gas at room temperature. It is more reactive and participates in various biochemical processes.
Germanium Dioxide (GeO₂): Similar to silicon dioxide, germanium dioxide forms a tetrahedral structure but is less abundant and has different optical properties.
Silicon dioxide’s unique combination of abundance, stability, and physical properties distinguishes it from these similar compounds .
Properties
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDWGEGFJUBKLB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@](C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331535 | |
Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-2-Acetolactate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71698-08-3 | |
Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71698-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetolactate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETOLACTATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTS9ADR29A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-2-Acetolactate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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